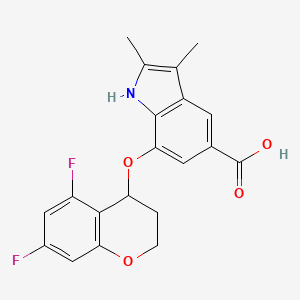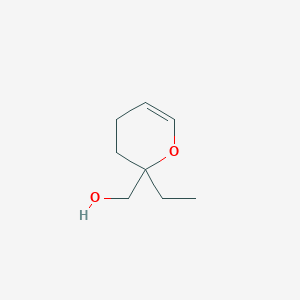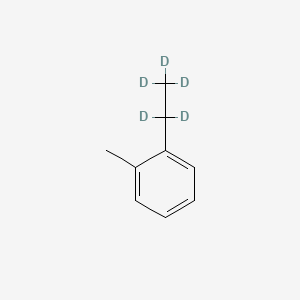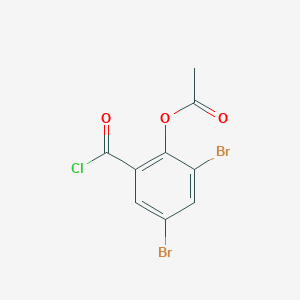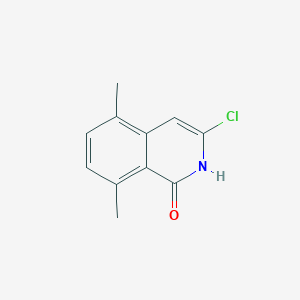
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the use of iodine-catalyzed successive cyclization reactions involving 2-alkynylbenzaldehyde hydrazone and dimethyl acetylenedicarboxylate .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions under controlled conditions. The use of metal catalysts, such as nickel or palladium, is common to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-inflammatory and analgesic effects.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
3-chloro-2H-isoquinolin-1-one: Similar in structure but lacks the methyl groups at positions 5 and 8.
5,8-dimethyl-2H-isoquinolin-1-one: Similar but lacks the chloro substituent.
3,4-dihydroisoquinolin-1-one: A reduced form with different chemical properties.
Uniqueness
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one is unique due to the presence of both chloro and methyl substituents, which can influence its reactivity and biological activity. These substituents can enhance its stability and make it a valuable intermediate in the synthesis of various bioactive compounds .
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-7(2)10-8(6)5-9(12)13-11(10)14/h3-5H,1-2H3,(H,13,14) |
InChIキー |
FECSUHLIGCNQOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(NC(=O)C2=C(C=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


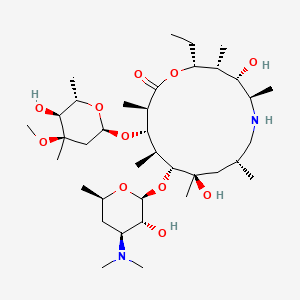
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)



![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
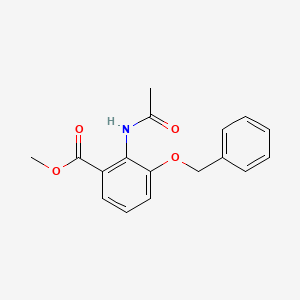
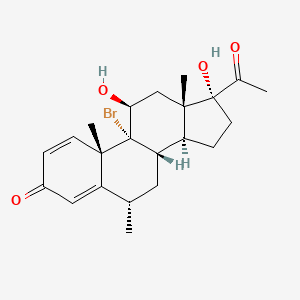
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

